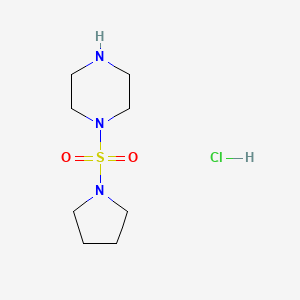

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” is a chemical compound with the molecular formula C8H17N3O2S•HCl and a molecular weight of 255.77 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H17N3O2S•HCl . The InChI code for this compound is 1S/C8H17N3O2S.ClH/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11;/h9H,1-8H2;1H .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 255.77 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Effects

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives demonstrated significant antiarrhythmic and antihypertensive activities, suggesting the therapeutic potential of these compounds in cardiovascular disorders. The pharmacological effects were attributed to their alpha-adrenolytic properties, highlighting the importance of the 1-phenylpiperazine moiety with methoxy- or chloro- substituents for activity (Malawska et al., 2002).

Anticonvulsant Activity

1,3-substituted pyrrolidine-2,5-dione derivatives were identified as potential anticonvulsant agents. The compounds displayed promising activity in acute models of seizures in mice, indicating their potential for treating epilepsy. The protective index of these compounds was found to be more beneficial compared to well-known antiepileptic drugs, with specific compounds showing high activity in different seizure models (Rybka et al., 2017).

Pharmacokinetics and Metabolism

The metabolism, excretion, and pharmacokinetics of related compounds have been extensively studied in animal models and humans. These studies provide crucial insights into the disposition of these compounds post-administration, highlighting their metabolic pathways and the significance of renal clearance in their elimination. Such information is critical for understanding the pharmacological profiles and safety of these compounds (Sharma et al., 2012).

Synthesis Techniques

Innovative synthesis methods have been developed for the production of 3-(pyrrolidin-1-yl)piperidine, demonstrating the compound's importance in medicinal chemistry. These methods provide efficient routes for producing large quantities of the compound, facilitating its use in pharmaceutical research and development (Smaliy et al., 2011).

Antimalarial and Antimicrobial Activities

Piperazine and pyrrolidine derivatives were synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, showing significant antiplasmodial activity. The findings suggest the potential of these compounds in developing new antimalarial drugs. Additionally, some compounds have demonstrated considerable antibacterial activity, highlighting their versatility in addressing various microbial infections (Mendoza et al., 2011; Patel & Agravat, 2009).

Safety and Hazards

The safety information for “1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mecanismo De Acción

Target of Action

The primary target of 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is the GABA receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system.

Mode of Action

This compound is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction with its targets results in changes that affect the function of the nervous system.

Biochemical Pathways

The compound’s interaction with GABA receptors affects the neurotransmission pathways . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neurotransmission . The downstream effects of this action are likely to include reduced neuronal excitability and potential paralysis of certain organisms .

Pharmacokinetics

It is known that upon entry into the systemic circulation, similar compounds like piperazine are partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interaction with GABA receptors. By enhancing the inhibitory effects of GABA, it can lead to reduced neuronal excitability . In the context of anthelmintic action, this can result in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .

Propiedades

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S.ClH/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11;/h9H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXUDUJCXSBTHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)

![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)

![2-Chloro-1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2880644.png)

amine hydrochloride](/img/structure/B2880647.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2880652.png)

![1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone](/img/structure/B2880655.png)